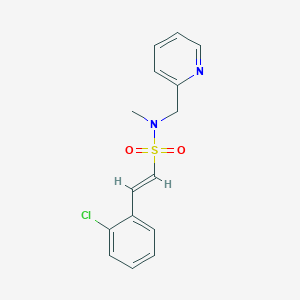

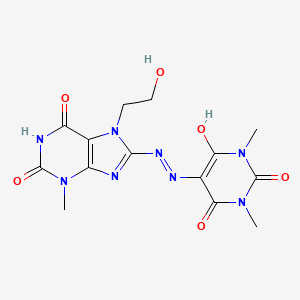

![molecular formula C24H22N2O3 B2870163 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 477556-52-8](/img/structure/B2870163.png)

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids . The molecular formula of the compound is C19H13N3O2 . The average mass is 315.325 Da and the monoisotopic mass is 315.100769 Da .

Synthesis Analysis

The synthesis of benzoxazole derivatives, such as “this compound”, involves several steps . One common method involves the reaction of o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another method involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with several functional groups. It includes a benzoxazole ring, a phenyl ring, and an amide group . The presence of these functional groups contributes to the compound’s physical and chemical properties .Chemical Reactions Analysis

Benzoxazole derivatives, including “this compound”, can undergo various chemical reactions . For example, they can participate in cyclization reactions with β-diketones catalyzed by a combination of Brønsted acid and CuI . They can also undergo reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.7±3.0 kJ/mol and a flash point of 204.5±23.2 °C . The compound has a molar refractivity of 91.7±0.3 cm3, and it accepts 5 hydrogen bonds and donates 1 .Aplicaciones Científicas De Investigación

Antitumor Activity

Benzoxazole derivatives have been identified to possess significant antitumor properties . The core structure of benzoxazole is integral in the synthesis of compounds that exhibit cytotoxicity against various cancer cell lines. For instance, certain benzoxazole compounds have shown high activity against melanoma, leukemia, and breast cancer cell lines . The presence of the benzoxazole moiety in “N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide” suggests potential for research into its antitumor applications.

Antifungal and Antiparasitic Properties

Benzoxazoles are known for their antifungal and antiparasitic activities. This makes them valuable in the development of new pharmaceuticals for treating fungal infections and parasitic infestations . The compound could be explored for its efficacy in these areas, potentially leading to the development of new therapeutic agents.

Optical Brighteners

The intense fluorescence of benzoxazole derivatives is utilized in the creation of optical brighteners . These are commonly used in laundry detergents to enhance the appearance of fabric colors . Research into the optical properties of “this compound” could lead to its application in new formulations of optical brighteners.

Antioxidant Activity

Benzoxazole compounds have been associated with antioxidant properties . This characteristic is beneficial in the prevention of oxidative stress-related diseases . Investigating the antioxidant capacity of this compound could contribute to the development of novel antioxidants.

Anti-inflammatory Applications

Some benzoxazole derivatives exhibit anti-inflammatory effects and are used in the treatment of inflammatory conditions . The compound may hold promise for the development of new anti-inflammatory drugs, which could be a significant area of research.

Synthesis of Bioactive Structures

Benzoxazoles serve as starting materials for the synthesis of larger, bioactive structures due to their stable aromaticity and reactive sites for functionalization . The compound “this compound” could be a key intermediate in the synthesis of various bioactive molecules, making it an important subject for chemical research.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to targetCathepsin S , a protein in humans .

Mode of Action

Biochemical Pathways

N-[2-(1,3-Benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, it has been shown to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and survival.

Pharmacokinetics

More research is needed to determine these properties and their impact on the compound’s bioavailability .

Result of Action

This compound has been shown to exhibit various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and oxidative stress, protect against neuronal damage, and inhibit tumor growth.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, lifestyle changes including smoking, reduced physical activity, and obesity can affect the efficacy and stability of the compound .

Propiedades

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-2-3-16-28-18-14-12-17(13-15-18)23(27)25-20-9-5-4-8-19(20)24-26-21-10-6-7-11-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFVMGRXLGYQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

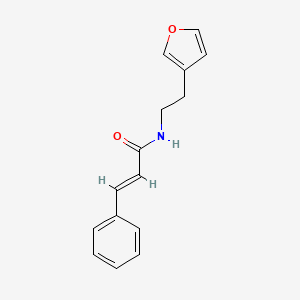

![Ethyl 4-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B2870081.png)

![5-(4-ethoxyphenyl)-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2870084.png)

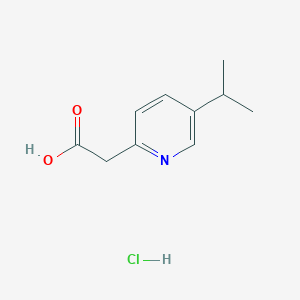

![2-Methyl-4-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2870092.png)

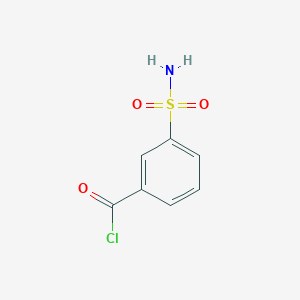

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2870094.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2870095.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2870097.png)

![2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2870100.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2870103.png)